molecular formula C14H30S2 B8574003 1,6-Bis(tert-butylsulfanyl)hexane CAS No. 117856-68-5

1,6-Bis(tert-butylsulfanyl)hexane

Cat. No.: B8574003
CAS No.: 117856-68-5
M. Wt: 262.5 g/mol
InChI Key: WEVQGVCJBIQZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-Bis(tert-butylsulfanyl)hexane is a sulfur-containing organic compound with a hexane backbone substituted by tert-butylsulfanyl (-S-C(CH₃)₃) groups at the 1 and 6 positions. While specific data on this compound are absent in the provided evidence, analogous hexane derivatives with sulfur or other functional groups are well-documented. For instance, compounds like 1,6-bis(1-benzimidazolyl)hexane and 1,6-Bis(diphenylphosphino)hexane exhibit diverse applications in coordination chemistry and catalysis . The tert-butylsulfanyl moiety likely enhances steric bulk and stability, similar to tert-butyl groups in other organosulfur compounds.

Properties

CAS No.

117856-68-5

Molecular Formula

C14H30S2

Molecular Weight

262.5 g/mol

IUPAC Name

1,6-bis(tert-butylsulfanyl)hexane

InChI

InChI=1S/C14H30S2/c1-13(2,3)15-11-9-7-8-10-12-16-14(4,5)6/h7-12H2,1-6H3

InChI Key

WEVQGVCJBIQZCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCCCCCCSC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The provided evidence highlights several hexane-based compounds with terminal functional groups, enabling comparisons based on structure, synthesis, and applications:

Compound Name Functional Groups Molecular Formula Key Applications/Properties Reference
1,6-Bis(1-benzimidazolyl)hexane Benzimidazole C₂₀H₂₂N₄ Metal coordination, antifungal activity
1,6-Bis(diphenylphosphino)hexane Diphenylphosphine C₃₀H₃₂P₂ Ligand in catalysis (e.g., cross-coupling)
1,6-Bis(trimethoxysilyl)hexane Trimethoxysilyl C₁₂H₃₀O₆Si₂ Silane coupling agent for polymers
1,6-Bis(maleimido)hexane Maleimide C₁₄H₁₆N₂O₄ Crosslinking agent in bioconjugation
1,6-Bis(cyano-guanidino)hexane Cyano-guanidine C₁₀H₁₈N₈ Potential biological/metabolic activity

Thermal and Chemical Stability

  • 1,6-Bis(thiophthalimido)hexane : Melting point 171–172°C; elemental analysis (N: 6.12%, S: 14.53%) aligns with theoretical values .
  • 1,6-Bis(trimethoxysilyl)hexane : Stable under ambient conditions; used in high-temperature vulcanization processes .

Key Research Findings

  • Coordination Chemistry : 1,6-Bis(1-benzimidazolyl)hexane forms polymeric metal complexes with octahedral geometry, as confirmed by IR and NMR .
  • Catalytic Applications: Phosphine-based analogues (e.g., 1,6-Bis(diphenylphosphino)hexane) are pivotal in homogeneous catalysis due to electron-donating properties .
  • Industrial Relevance : Silane derivatives like 1,6-Bis(trimethoxysilyl)hexane enhance adhesion in tire manufacturing and nylon composites .

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